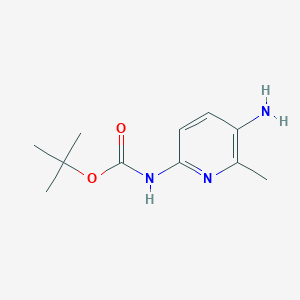

tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate

Description

tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate protecting group at the 2-position, an amino group at the 5-position, and a methyl substituent at the 6-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its carbamate group enhances stability during synthetic processes, while the amino and methyl groups contribute to its reactivity and solubility profile.

Properties

IUPAC Name |

tert-butyl N-(5-amino-6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQXHRGRCQLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) , to yield the free amine.

Common Reagents and Conditions:

Trifluoroacetic acid (TFA): Used for deprotection of the tert-butyl group.

Triethylamine: Used as a base in the synthesis of the carbamate.

Di-tert-butyl dicarbonate (Boc2O): Used as a reagent for carbamate formation.

Major Products Formed:

Free amine: Formed upon deprotection of the tert-butyl group.

Substituted pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is widely used as a protecting group in peptide synthesis and other organic synthesis applications. It helps in protecting the amino group during various chemical transformations .

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It helps in the development of drugs by protecting functional groups during the synthesis process .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications .

Mechanism of Action

The primary mechanism of action of tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amino group, preventing unwanted reactions during chemical synthesis. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 5-amino-6-methyl configuration in the target compound balances reactivity (amino group) and steric effects (methyl), whereas analogs with halogens (Cl, Br) or electron-donating groups (OMe) exhibit distinct reactivities and solubilities .

- Protecting Groups : tert-Butyl carbamate is a common protecting group across analogs, but methylcarbamate variants (e.g., in and ) introduce additional steric bulk, affecting synthetic accessibility .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility due to polarity, whereas halogenated derivatives () are more lipophilic .

- Stability : The tert-butyl carbamate group generally enhances thermal and hydrolytic stability. However, hydroxy-substituted analogs () may show reduced stability under acidic conditions .

Biological Activity

tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is a carbamate derivative notable for its potential therapeutic applications. This compound features a pyridine ring and an amino group, which contribute to its biological activity. The exploration of its pharmacological properties is essential for understanding its mechanisms and potential uses in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The compound's structure includes:

- tert-butyl group : Enhances lipophilicity and stability.

- Amino group : Potentially involved in hydrogen bonding and biological interactions.

- Pyridine ring : Affects the compound's electronic properties and reactivity.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate binding to active sites, while the pyridine ring could influence the compound's affinity and selectivity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was tested on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated that the compound reduced cell death and oxidative stress markers, suggesting a protective role against neurotoxicity.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds.

| Compound Name | CAS No. | Biological Activity | Unique Features |

|---|---|---|---|

| tert-butyl (6-methylpyridin-2-yl)carbamate | 90101-22-7 | Moderate enzyme inhibition | Lacks amino group |

| tert-butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate | S8465965 | Enhanced lipophilicity | Contains difluoromethyl group |

| Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate | S12294266 | Potential enzyme modulation | Pyrimidine structure |

This table illustrates how structural variations influence biological activity, suggesting that modifications can enhance or diminish efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.